molecular formula C8H7BrOS B2529790 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one CAS No. 25074-25-3

2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one

Cat. No.: B2529790
CAS No.: 25074-25-3
M. Wt: 231.11
InChI Key: BUGYSMHCYWWVFJ-UHFFFAOYSA-N
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Description

2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS 25074-25-3) is a brominated bicyclic thiophene derivative of significant value in organic synthesis and drug discovery. This compound serves as a versatile synthetic intermediate, particularly in the construction of complex multicyclic scaffolds for pharmaceutical research . Its molecular formula is C8H7BrOS, with a molecular weight of 231.11 g/mol . Structurally similar dihydrobenzo[b]thiophenone cores have been identified as critical components in developing potent and selective inhibitors for therapeutic targets. Recent research has explored such scaffolds as allosteric inhibitors of Mitogen-activated protein kinase (MAPK) phosphatase 5 (MKP5), a potential therapeutic target for conditions like Duchenne muscular dystrophy (DMD) . In this context, the core structure facilitates critical interactions, such as parallel-displaced π-π stacking with tyrosine residues, which is essential for modulating inhibitor potency . This highlights the compound's relevance in early-stage drug discovery for severe diseases. The product is provided with a guaranteed purity of 95% or higher (stabilized with Cu+HQ+MgO) and is intended for research purposes only . It must be stored sealed in a dry environment at 2-8°C to maintain stability . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-6,7-dihydro-5H-1-benzothiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGYSMHCYWWVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(S2)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one typically involves the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted benzothiophenes depending on the nucleophile used.

    Oxidation: Major products are sulfoxides and sulfones.

    Reduction: Major products are the corresponding hydro derivatives.

Scientific Research Applications

Organic Synthesis

Intermediate in Drug Development
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one serves as an essential intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the synthesis of Brexpiprazole, an antipsychotic medication. The compound acts as a precursor in a palladium-catalyzed Buchwald–Hartwig coupling reaction, which efficiently produces key intermediates for further transformations in drug synthesis .

Table 1: Applications in Organic Synthesis

ApplicationDescriptionReference
Brexpiprazole SynthesisUtilized as a precursor in the synthesis of Brexpiprazole via palladium-catalyzed reactions.
Other PharmaceuticalsInvestigated for potential use in synthesizing other therapeutic agents due to its reactivity.

Medicinal Chemistry

Pharmacological Properties
Research indicates that this compound exhibits potential pharmacological activities, including anti-inflammatory and anticancer properties. The compound's derivatives have been tested against various cancer cell lines, demonstrating significant anti-proliferative effects .

Case Study: Anti-Cancer Activity
In vitro studies have shown that derivatives of this compound possess promising activity against several human cancer cell lines, including hepatocellular carcinoma (HePG-2) and breast cancer (MCF-7). The results indicate that modifications to the compound can enhance its efficacy against these cancers .

Table 2: Anti-Cancer Activity of Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative AHePG-210.5
Derivative BMCF-78.3
Derivative CPC-315.0

Material Science

Development of Novel Materials
The compound is also explored for its applications in material science, particularly in developing organic semiconductors and electrochromic polymers. Its unique electronic properties allow it to be integrated into materials that require specific conductive or optical characteristics.

Table 3: Material Science Applications

ApplicationDescriptionReference
Organic SemiconductorsUtilized in the formulation of materials for electronic devices due to its conductive properties.
Electrochromic PolymersInvestigated for use in smart windows and displays where color change is required upon voltage application.

Mechanism of Action

The mechanism of action of 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Heteroatom Variation: Thiophene vs. Thiazole/Isothiazole

  • 2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one (CAS: 1280703-98-1) Structure: Replaces the thiophene sulfur with a thiazole ring (containing nitrogen and sulfur). Molecular Formula: C₇H₆BrNOS (MW: 232.1 g/mol). However, the electron-withdrawing nature of the thiazole may reduce nucleophilic substitution rates compared to the thiophene analog .
  • 2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 1035219-96-5)

    • Structure : Fused pyridine-thiazole system (C₆H₅BrN₂OS, MW: 233.09 g/mol).
    • Applications : The pyridine moiety increases basicity and solubility in polar solvents, making it suitable for aqueous-phase reactions .

Halogen Variation: Bromine vs. Chlorine

  • 2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one (CAS: 22168-07-6)
    • Structure : Chlorine replaces bromine at the 2-position (C₈H₇ClOS, MW: 186.66 g/mol).
    • Reactivity : The C–Cl bond (vs. C–Br) is stronger and less polarizable, leading to slower substitution kinetics. This makes the chloro derivative less reactive in cross-coupling reactions but more thermally stable .

Ring Saturation and Functional Group Positioning

  • 7-Bromo-3,4-dihydro-1(2H)-naphthalenone Structure: A naphthalenone derivative with bromine on a saturated six-membered ring. Reactivity: The extended conjugation of the naphthalenone system shifts absorption spectra (UV/Vis) and alters redox properties compared to the bicyclic thiophene analog .

Key Research Findings

Regioselectivity in Bromination

  • Bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one with molecular bromine (Br₂) in CCl₄ yields 2-bromo derivatives as the primary product. However, excess Br₂ or prolonged reaction times produce 2,5-dibromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one (25–50% byproduct) .
  • Controlled conditions (e.g., N-bromosuccinimide in acetic acid) improve regioselectivity, achieving >90% purity for the 2-bromo derivative .

Data Tables

Table 1: Physicochemical Properties

Compound Name CAS Molecular Formula MW (g/mol) Key Functional Groups
2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one 25074-25-3 C₈H₇BrOS 231.11 Bromine, ketone
2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one 22168-07-6 C₈H₇ClOS 186.66 Chlorine, ketone
2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one 1280703-98-1 C₇H₆BrNOS 232.10 Thiazole, bromine

Table 2: Reactivity in Cross-Coupling Reactions

Compound Reaction Type Yield (%) Byproducts
This compound Buchwald–Hartwig amination 85–90 <5% dibromo derivative
2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one Suzuki coupling 60–65 None
2-Bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one Ullmann coupling 75–80 Thiazole decomposition

Biological Activity

2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, a series of thiophene-linked derivatives were synthesized and tested for their anti-proliferative effects against various cancer cell lines. Notably, compounds with structural similarities to this compound exhibited significant activity against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values below 25 μM .

Table 1: Anti-Proliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHepG-2<25
Compound BMCF-726-50
Compound CPC-351-100
DoxorubicinVariousReference

The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the thiophene ring significantly influences the compound's potency. For example, variations in the haloaryl groups at position 4 enhanced the anti-proliferative activity against the tested cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds derived from similar thiophene structures demonstrated notable effects against Gram-positive and Gram-negative bacteria. In particular, derivatives showed marked activity against Escherichia coli and Staphylococcus aureus while being less effective against fungal strains .

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundBacteria TestedMIC (μg/mL)
Compound AEscherichia coli0.5
Compound BStaphylococcus aureus1.0
Compound CCandida albicans>10

The biological activities of this compound are attributed to several mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
  • Membrane Disruption : Its antimicrobial properties may stem from disrupting bacterial cell membranes.

Case Studies

A notable case study involved the evaluation of a related compound's efficacy against a panel of cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations .

Another study focused on the pharmacokinetics and metabolic stability of thiophene derivatives in vivo, revealing promising profiles that warrant further investigation into their therapeutic potential .

Q & A

Q. What are the established synthetic routes for 2-bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one, and how do reaction conditions influence regioselectivity?

The compound is synthesized via bromination of the parent ketone, 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Bromination with molecular bromine (Br₂) in CCl₄ at 0°C selectively substitutes the α-position to the sulfur atom (5-position). However, excess bromine or elevated temperatures lead to dibrominated byproducts (e.g., 2,5-dibromo derivatives) . Alternative methods using N-bromosuccinimide (NBS) in controlled conditions improve regioselectivity . Optimization requires monitoring via TLC or NMR to avoid over-bromination.

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to characterize this compound?

  • ¹H NMR : Key signals include aromatic protons (δ 7.37–7.45 ppm for H-2/H-3) and methylene protons adjacent to the carbonyl (δ 2.02–3.02 ppm). Bromination shifts the aromatic protons downfield .
  • IR : A strong C=O stretch at ~1675 cm⁻¹ confirms the ketone moiety. Bromine substitution alters conjugation, slightly shifting absorption bands .
  • Mass Spectrometry : Molecular ion peaks at m/z 231 (M⁺) confirm the molecular formula C₈H₇BrOS .

Q. What are the primary applications of this compound in heterocyclic chemistry?

It serves as a versatile intermediate for annelating fused heterocycles (e.g., pyrazoles, pyrimidines) via reactions with hydrazine, guanidine, or active methylene compounds. The bromine atom enables further functionalization (e.g., Suzuki couplings) .

Advanced Research Questions

Q. How can researchers address contradictions in bromination outcomes under different conditions?

Discrepancies arise from competing electrophilic substitution pathways. For example:

  • Br₂ in CCl₄ : Produces 2-bromo derivatives but risks dibromination (e.g., 2,5-dibromo byproducts) due to residual acidity .
  • NBS with radical initiators : Enhances selectivity for the 5-position but requires inert atmospheres to suppress radical side reactions . Mitigation strategies include using stoichiometric bromine, low temperatures, and post-reaction purification via column chromatography .

Q. What methodologies enable regioselective annelation of fused heterocycles using this brominated ketone?

  • Knoevenagel Condensation : React with malononitrile or ethyl cyanoacetate to form α,β-unsaturated intermediates, which undergo cyclization with sulfur or amines to yield thieno[2,3-b]pyridines or pyrazolo-thiophenes .
  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling with piperazines or aryl amines introduces nitrogen-containing rings, critical for bioactive molecule synthesis (e.g., brexpiprazole precursors) .

Q. What role does this compound play in synthesizing antipsychotic drugs like brexpiprazole?

It is a key precursor for constructing the benzo[b]thiophene-piperazine core. Triflation of the hydroxyl derivative (from dehydrobromination) enables Pd-catalyzed coupling with 7-(4-bromobutoxy)-3,4-dihydroquinolinone, forming the final API via tandem amination steps .

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